Bis(2-mercaptoethyl) sulfide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4766. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-sulfanylethylsulfanyl)ethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S3/c5-1-3-7-4-2-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJBMDCFYZKAFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCS)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044660 | |
| Record name | 2,2'-Sulfanediyldiethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3570-55-6, 9027-67-2 | |
| Record name | 2-Mercaptoethyl sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3570-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-mercaptoethyl) sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003570556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Thiodiethanethiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4766 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanethiol, 2,2'-thiobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-Sulfanediyldiethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-thiodiethanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.610 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Nucleotidyltransferase, terminal deoxyribo- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.823 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(2-MERCAPTOETHYL) SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEU4AZC07S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Academic Review of Bis 2 Mercaptoethyl Sulfide: Fundamental Research and Advanced Applications
Contextualizing Bis(2-mercaptoethyl) Sulfide (B99878) within Thioether and Thiol Chemistry Research
Bis(2-mercaptoethyl) sulfide, also known as 2,2'-thiodiethanethiol, is an organosulfur compound featuring both a thioether linkage and two terminal thiol groups. nih.gov This unique structure places it at the intersection of thioether and thiol chemistry, fields that are foundational to bioinorganic chemistry and materials science. acs.org Thioethers (R-S-R') are characterized by their sulfur atom bridging two organic substituents, while thiols (R-SH) are distinguished by the presence of a sulfhydryl group.
The chemistry of thioethers and thiols is crucial in understanding the function of various metalloproteins and enzymes where sulfur-containing amino acid residues like methionine (a thioether) and cysteine (a thiol) are essential for structural integrity and catalytic activity. acs.org The nucleophilic nature of the sulfur atom in these functionalities allows for a diverse range of chemical modifications, including alkylation, oxidation, and coordination to metal centers. acs.org
Significance of this compound in Contemporary Chemical Research
The significance of this compound in modern chemical research stems from its versatile reactivity and structural features. Its ability to chelate metal ions, participate in polymer synthesis, and act as a precursor for other sulfur-containing molecules makes it a valuable tool in diverse scientific fields. alfa-chemical.comsmolecule.com
One of the most prominent roles of this compound is as a chelating agent for various metal ions. smolecule.com The two thiol groups can coordinate to a metal center, forming stable complexes. This property is exploited in analytical chemistry for the extraction and photometric determination of metals like nickel. lookchem.com Furthermore, its interaction with metals to form colored complexes is utilized in qualitative and quantitative analysis. lookchem.com
In materials science, this compound is used as a monomer in the synthesis of polymers and other materials. tcichemicals.com Its dithiol functionality allows it to react with other monomers to create polymers with specific properties. For instance, it is a key component in the development of high refractive index materials for optical applications. sinocurechem.com It is also used in the synthesis of novel luminescent polynuclear gold(I) phosphine (B1218219) complexes, which have potential applications in sensing and imaging. lookchem.com
The compound also finds application in the synthesis of other organic compounds. sinocurechem.com It serves as an intermediate in the production of thioethers, thioesters, sulfoxides, and sulfones. sinocurechem.com A notable synthesis method involves the reaction of thiodiglycol (B106055) and thiourea (B124793) to produce this compound with high purity and yield. google.com
Research Objectives and Scope of the Review
This review aims to provide a comprehensive overview of the fundamental research and advanced applications of this compound. The primary objectives are:
To elucidate the fundamental chemical properties and synthesis methods of this compound.
To detail its role as a chelating agent and its applications in analytical chemistry.
To explore its use in the synthesis of advanced materials, including polymers and nanomaterials.
To discuss its emerging applications in environmental remediation and catalysis.
To touch upon its relevance in the context of biological systems and related research.
The scope of this review is strictly focused on the chemical compound this compound. It will cover its synthesis, chemical properties, and applications based on published scientific literature.
Methodological Framework for Comprehensive Analysis
The methodology for this review involves a systematic and comprehensive analysis of existing scientific literature. The search for relevant information was conducted using major scientific databases, focusing on peer-reviewed journals, patents, and chemical reference data. The keywords used for the search included "this compound," "2,2'-thiodiethanethiol," and its CAS number "3570-55-6," in combination with terms like "synthesis," "properties," "applications," "chelation," "materials science," "nanotechnology," "environmental," "catalysis," and "biological."
The collected data was critically evaluated for its scientific rigor and relevance to the defined scope. Information was then organized according to the outlined sections of this review. Data for tables was extracted and compiled to provide a concise summary of key properties and research findings. The analysis maintains a professional and authoritative tone, ensuring the accuracy and reliability of the presented information.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C4H10S3 | nih.gov |
| Molecular Weight | 154.3 g/mol | nih.gov |
| Appearance | Clear colorless liquid | lookchem.com |
| Melting Point | -11 °C | lookchem.comchemdad.com |
| Boiling Point | 135-136 °C at 10 mm Hg | lookchem.comchemdad.com |
| Density | 1.183 g/mL at 25 °C | lookchem.comchemdad.com |
| Refractive Index | n20/D 1.5961 | lookchem.comchemicalbook.com |
| Flash Point | 195 °F (90.6 °C) | lookchem.com |
| Water Solubility | 620 mg/L at 20 °C | lookchem.com |
| IUPAC Name | 2-(2-sulfanylethylsulfanyl)ethanethiol | nih.gov |
| CAS Number | 3570-55-6 | nih.govalfa-chemical.com |
Table 2: Key Research Applications of this compound
| Application Area | Specific Use | Key Findings | References |
| Analytical Chemistry | Extraction and photometric determination of nickel. | Forms colored complexes with metal ions, enabling their quantification. | lookchem.com |
| Materials Science | Synthesis of high refractive index polymers. | Contributes to the optical properties of materials for lenses. | sinocurechem.com |
| Materials Science | Precursor for luminescent gold(I) complexes. | Forms stable complexes with potential in sensing and imaging. | lookchem.comchemicalbook.com |
| Organic Synthesis | Intermediate for thioethers, thioesters, sulfoxides, and sulfones. | A versatile building block for various sulfur-containing compounds. | sinocurechem.com |
| Environmental Remediation | Post-synthetic modification of covalent organic frameworks for mercury removal. | Modified COFs show high adsorption capacity for Hg(II). | nih.gov |
| Catalysis | Catalyst in polymer synthesis. | Used in the production of various polymers. | alfa-chemical.com |
| Biochemical Research | Used to study protein folding and structure. | Can be used to reduce disulfide bonds in proteins. | vulcanchem.com |
Synthetic Methodologies and Derivatization Strategies for Bis 2 Mercaptoethyl Sulfide
Advanced Synthesis Routes of Bis(2-mercaptoethyl) Sulfide (B99878)
Optimized Two-Step Synthetic Procedures
An advanced and optimized synthesis for Bis(2-mercaptoethyl) sulfide has been developed, achieving high purity and yield through a two-step process. This method utilizes thiodiglycol (B106055) and thiourea (B124793) as the primary raw materials. The synthesis proceeds through two main reactions: a substitute salifying reaction followed by alkaline hydrolysis. ysu.am This refined procedure has been shown to significantly improve the total yield of the two steps to over 98%, a substantial increase from the approximately 80% yield reported in previous technologies. The final product purity is consistently greater than 99%. ysu.am
The synthetic route can be summarized as follows:
Substitute Salifying: Thiodiglycol is reacted with thiourea.
Alkaline Hydrolysis: The intermediate product from the first step is subjected to hydrolysis under alkaline conditions to yield the final this compound. ysu.am
Table 1: Comparison of Synthetic Procedures for this compound
| Parameter | Optimized Two-Step Procedure | Previous Technologies |
|---|---|---|
| Raw Materials | Thiodiglycol, Thiourea | Not Specified |
| Key Reaction Steps | Substitute Salifying, Alkaline Hydrolysis | Not Specified |
| Reported Total Yield | > 98% | ~ 80% |
| Product Purity | > 99% | Not Specified |
Catalyst Systems in this compound Synthesis
The catalyst system is integral to the efficiency of the synthesis, particularly during the alkaline hydrolysis step. This step is conducted under basic conditions, which facilitates the hydrolysis of the intermediate to form the desired dithiol product. While specific catalysts are not detailed, the alkaline environment itself acts as the promoter for the reaction.
Industrial-Scale Synthesis Considerations
The optimized two-step synthesis method is particularly well-suited for industrial-scale production due to several key advantages. The process avoids rigorous or severe reaction conditions, contributing to a smooth and safe operational profile. ysu.am This enhances workplace safety and reduces the need for specialized high-pressure or high-temperature equipment.
From an economic and environmental perspective, the synthesis is highly efficient. It is characterized by minimal generation of industrial waste ("three wastes"), high product purity, and low production costs. ysu.am The use of readily available domestic raw materials like thiodiglycol and thiourea further enhances its economic viability for large-scale manufacturing. ysu.am These factors combine to provide a method with remarkable economic efficiency and environmental friendliness, making it ideal for industrial application. ysu.am
Derivatization and Functionalization of this compound
Formation of N,N-Bis(2-mercaptoethyl)benzylamine and Analogues
Derivatization of the core this compound structure can be achieved by modifying the central sulfide group to an amine, creating a bis(2-mercaptoethyl)amino moiety, which can then be functionalized. A significant example is the formation of peptidyl N,N-bis(2-mercaptoethyl)-amides (BMEA), which are analogues of N,N-Bis(2-mercaptoethyl)benzylamine. ysu.amnih.gov
These BMEA peptides are synthesized using standard Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) protocols. ysu.amnih.gov SPPS allows for the stepwise assembly of amino acids on a solid resin support, providing a controlled and efficient method for creating the desired peptide sequence attached to the N,N-bis(2-mercaptoethyl) group. ysu.ambachem.com This approach provides a convenient and accessible route to these functionalized analogues, which serve as valuable thioester precursors for native chemical ligation (NCL), a key technique for the synthesis of large peptides and proteins. ysu.amnih.gov The presence of two β-mercaptoethyl groups on the nitrogen atom ensures that one thiol group is always correctly positioned for intramolecular reactions like N-to-S acyl transfer. ysu.am
Integration into Polymeric Structures via Michael Addition Reactions
This compound, as a dithiol monomer, is a valuable building block for the synthesis of sulfur-containing polymers. A primary method for its integration into polymeric structures is the thio-Michael addition reaction. This reaction involves the conjugate addition of a nucleophilic thiol group to an activated carbon-carbon multiple bond, such as that found in acrylates or maleimides. The Michael addition is a versatile and efficient method for polymer synthesis, benefiting from mild reaction conditions and high conversions.
In this polymerization strategy, the two thiol groups of this compound react with monomers containing at least two Michael acceptor groups (e.g., bismaleimides). This step-growth polymerization process leads to the formation of linear polyimidosulfides or polythioethers. For instance, new polyimidosulfides have been synthesized by reacting dithiol monomers with various biscitraconimides. nih.gov These reactions are often performed in a solvent like N-methylpyrolidin-2-one and in the presence of a base catalyst, such as tributylamine, to facilitate the formation of the thiolate anion, which is the active nucleophilic species. nih.gov
Table 2: Example Components for Polyimidosulfide Synthesis via Michael Addition
| Component Type | Example Compound | Role in Polymerization |
|---|---|---|
| Dithiol Monomer (Michael Donor) | This compound | Provides nucleophilic thiol groups for addition |
| Bis-electrophile (Michael Acceptor) | Biscitraconimides / Bismaleimides | Provides electron-deficient double bonds |
| Catalyst | Tributylamine | Promotes formation of the thiolate anion |
| Solvent | N-methylpyrolidin-2-one (NMP) | Dissolves reactants and facilitates the reaction |
Synthesis of Diamino-Trithiaundecane Derivatives
Polymerization Initiated by this compound
While not a classical polymerization initiator, this compound, a dithiol, plays a significant role in various polymerization processes. Its two thiol (-SH) groups can either control and regulate the growth of polymer chains or act as reactive sites for building the polymer backbone itself. The primary mechanisms involving this compound are chain transfer in radical polymerization and participation as a monomer in step-growth polymerizations like thiol-ene reactions and polysulfide synthesis.
Role as a Chain Transfer Agent
In the context of radical polymerization, this compound can function as a highly effective chain transfer agent (CTA). Chain transfer is a process where the activity of a growing polymer radical is transferred to another molecule, in this case, the CTA. This reaction is deliberately used to control the molecular weight of the final polymer.
The mechanism proceeds as follows:
A growing polymer chain radical (P•) abstracts a hydrogen atom from one of the thiol groups of this compound (HS-R-SH).
This terminates the growth of that specific polymer chain (P-H) and creates a new thiyl radical (•S-R-SH).
The newly formed thiyl radical then initiates the polymerization of a new monomer molecule, starting the growth of a new polymer chain.
Participation in Thiol-Ene Polymerization
This compound can also serve as a dithiol monomer in thiol-ene polymerization. This reaction involves the step-growth addition of a thiol group across a carbon-carbon double bond (an 'ene'). When a dithiol is reacted with a di-ene (a molecule with two double bonds), a linear polymer is formed. If multifunctional thiols or enes are used, cross-linked polymer networks can be created.
The thiol-ene reaction can be initiated by radicals generated from photoinitiators (using UV light) or thermal initiators. The process is a radical chain reaction:
Initiation : A radical is generated from an initiator.
Propagation : The radical abstracts a hydrogen from a thiol group (R-SH), creating a thiyl radical (RS•). This thiyl radical then adds to an ene (C=C), forming a carbon-centered radical. This new radical abstracts a hydrogen from another thiol, propagating the chain and regenerating a thiyl radical.
This type of polymerization is considered a form of "click chemistry" due to its high efficiency, high yields, stereoselectivity, and tolerance to various functional groups. The resulting thioether linkages in the polymer backbone impart unique properties to the material.
Synthesis of Polysulfide Polymers
Another important polymerization application for dithiols like this compound is in the synthesis of polysulfide polymers. These polymers are characterized by sulfur atoms in their backbone and are known for their excellent resistance to solvents and fuels, good adhesion, and durability.
One method to synthesize such polymers involves the reaction of a dimercaptan with elemental sulfur in the presence of a basic catalyst. This process directly incorporates sulfur atoms to form polysulfide linkages (R-Sₓ-R) in the polymer chain. Alternatively, dithiols can undergo oxidative coupling to form poly(disulfide)s. This can be achieved using various oxidizing agents, which facilitate the formation of disulfide bonds (-S-S-) between the monomer units. Recent studies have shown that this polymerization can occur very rapidly under mild conditions, sometimes using organocatalysts.
Coordination Chemistry and Metal Complexation Dynamics of Bis 2 Mercaptoethyl Sulfide Ligands
Interaction with Transition Metal Centers
The coordination of bis(2-mercaptoethyl) sulfide (B99878) to transition metals is a subject of significant research, driven by the diverse reactivity and structural motifs these complexes exhibit.
Bis(2-mercaptoethyl) sulfide and its derivatives readily form stable complexes with cobalt(III). For instance, a derivative of this compound, 1,11-diamino-3,6,9-trithiaundecane, has been shown to form a series of Co(III) complexes. tandfonline.com These complexes, with the general formula [Co(QS)X]ⁿ⁺ (where X can be Cl⁻, Br⁻, N₃⁻, NO₂⁻, or SCN⁻), have been synthesized and their interconversions studied. tandfonline.com Spectroscopic and other analytical data support an αα geometry for this series of complexes. tandfonline.com The dithiocarbamate (B8719985) complexes of cobalt(III) have been characterized by various spectroscopic techniques, and their octahedral coordination has been confirmed. malayajournal.org The electronic spectra of these complexes typically show bands around 250, 275, and 325 nm, with two additional bands in the visible region (470-485 nm and 630-645 nm) corresponding to d-d transitions, which is indicative of an octahedral geometry around the Co(III) center. malayajournal.org
Furthermore, ethylene (B1197577) cross-bridged tetraazamacrocycles, which can be conceptually related to derivatives of this compound, form kinetically stable complexes with cobalt(II) that can be oxidized to Co(III) complexes. researchgate.net X-ray crystallography of these complexes reveals a distorted octahedral geometry. researchgate.net
Interactive Table: Spectroscopic Data for Cobalt(III) Dithiocarbamate Complexes
| Complex Type | UV-Vis Absorption Bands (nm) | Coordination Geometry |
| Cobalt(III) Dithiocarbamate | ~250, ~275, ~325, 470-485, 630-645 | Octahedral |
This compound and its analogues are effective ligands for the formation of rhenium(V) oxo complexes. These complexes are often synthesized through the reaction of a Re(V) starting material, such as [ReOCl₃(PPh₃)₂], with the dithiol ligand. nih.gov The resulting complexes often adopt a "3+1" coordination geometry, where the tridentate ligand binds to three of the metal's coordination sites, and a monodentate ligand occupies the fourth. nih.gov
For example, the reaction of [ReOCl₃(PPh₃)₂] with N,N-bis(2-mercaptoethyl)benzylamine and 4-bromobenzenethiol yields [ReO{η³-(SCH₂CH₂)₂N(CH₂C₆H₅)}(η¹-C₆H₄Br-4-S)]. nih.gov Similar complexes have been synthesized with various substituted thiols and aminodithiol ligands. nih.gov X-ray crystallographic studies of these types of complexes have shown a distorted trigonal bipyramidal or square-pyramidal geometry. tandfonline.comiaea.org In a related complex, the structure was determined to be a distorted trigonal bipyramid with the two thiol sulfur atoms and the oxo group in the basal plane, while the amine nitrogen and a coligand occupy the apical positions. iaea.org
Interactive Table: Selected Rhenium(V) Oxo Complexes with this compound Analogues
| Complex | Tridentate Ligand | Monodentate Ligand |
| [ReO{η³-(SCH₂CH₂)₂N(CH₂C₆H₅)}(η¹-C₆H₄Br-4-S)] | N,N-bis(2-mercaptoethyl)benzylamine | 4-bromobenzenethiol |
| [ReO{η³-(SCH₂CH₂)₂N(CH₂C₅H₄N)}(η¹-C₆H₄Br-4-S)] | N,N-bis(2-mercaptoethyl)-N-(pyridin-2-ylmethyl)amine | 4-bromobenzenethiol |
Nickel(II) readily forms square planar complexes with dithiolate ligands, including those derived from this compound. A well-studied example is [N,N'-Bis(2-mercaptoethyl)-1,5-diazacyclooctanato]nickel(II), often abbreviated as [Ni(bme-daco)]. researchgate.net This complex and its derivatives have been investigated as models for the active sites of [NiFe]-hydrogenases. nih.gov The sulfur atoms in these complexes are nucleophilic and can react with various electrophiles. researchgate.net The oxygenation of the sulfur ligands in these nickel(II) complexes has been studied, leading to the formation of sulfenate (NiS(O)R) and sulfinate (NiS(O)₂R) complexes. researchgate.net
The ability of this compound and its analogues to act as bridging ligands has been exploited in the synthesis of heterometallic complexes. lookchem.com The dithiolate functionality can coordinate to one metal center, while other donor atoms in the ligand can bind to a second, different metal ion.
For instance, the nickel(II) complex [Ni(bme-daco)] can act as a metalloligand, using its sulfur atoms to coordinate to another metal center. acs.org This has led to the synthesis of a variety of bimetallic and trimetallic complexes, such as [(Ni-1)₂Pd]Cl₂ and [(Ni-1)₂CoCl]PF₆. nih.govacs.org In these structures, the Ni(II) complex acts as a bidentate ligand to the second metal. nih.gov
Furthermore, dithiolate ligands have been used to create one- and two-dimensional multimetallic gold complexes. lookchem.com By using bridging ligands like benzene-1,2,4,5-tetrathiolate, linear dimetallic complexes can be synthesized. lookchem.com The use of benzenehexathiolate as a bridging ligand has even allowed for the creation of a two-dimensional trimetallic gold complex with a starburst structure. lookchem.com
Ligand Conformation and Stereochemical Influence in Metal Complexes
Studies on related dithiolate complexes have shown that the stereochemistry can be investigated using techniques such as vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) in combination with theoretical calculations. mdpi.com These methods can provide detailed information about the conformation of the ligand and the helicity of the metal complex. mdpi.com
Redox Properties of this compound Metal Complexes
The redox properties of metal complexes containing this compound and its analogues are of significant interest, particularly in the context of modeling the active sites of redox-active metalloenzymes. nih.gov The sulfur-rich coordination environment provided by the ligand can stabilize different oxidation states of the metal center.
Cyclic voltammetry is a common technique used to study the redox behavior of these complexes. cdnsciencepub.com For many dithiolene complexes, the redox processes are ligand-centered. cdnsciencepub.com However, the nature of the metal and the other ligands present can significantly influence the redox potentials.
In the case of nickel complexes with this compound analogues, the Ni(II)/Ni(I) redox couple has been studied as a model for [NiFe]-hydrogenases. nih.gov It has been shown that metalating the thiolate sulfur atoms can stabilize the Ni(I) state. nih.gov The redox potentials of diiron dithiolato complexes, which are models for the [FeFe]-hydrogenase active site, can be tuned by changing the substituents on the dithiolate ligand and by replacing the carbonyl ligands with other donor ligands. nih.gov The oxidation potentials can be shifted by over 1 V, and the reduction potentials by as much as 0.5 V. nih.gov
Electrochemical Characterization of Metal-Thiolate Systems
The electrochemical behavior of metal complexes derived from this compound and related N₂S₂ ligands is a critical area of study, providing insights into their redox properties and electron transfer capabilities. Cyclic voltammetry is a primary technique employed to investigate these metal-thiolate systems, revealing the potentials at which oxidation and reduction events occur. sathyabama.ac.in
The redox properties of these complexes are highly sensitive to the coordination environment, including the nature of the metal ion and the geometry of the ligand. For instance, in heterotrimetallic complexes where metallodithiolate units act as ligands, cyclic voltammetry shows distinct, quasi-reversible reduction events associated with the different metal centers. acs.orgnih.gov Studies on heterotrimetallic complexes with (N₂S₂)M metallodithiolates (where M = Ni²⁺, [Fe(NO)]²⁺, and [Co(NO)]²⁺) have demonstrated that electron addition can be selectively targeted to specific metal sites within the molecule. pnas.org
For example, the cyclic voltammograms of certain trimetallic complexes, such as FeCrFe and CoCrCo, display two quasi-reversible reductions at nearly identical positions. acs.org The first reduction is attributed to the {M(NO)}⁷/{M(NO)}⁸ couple of the outer metal, while the second, more negative potential corresponds to the other outer metal, generating neutral species. A third, less intensive and irreversible reduction at a more negative potential is assigned to the central chromium nitrosyl ({Cr(NO)}⁵) unit. nih.gov
The redox potentials of these systems can be fine-tuned by modifying the ligand structure. Even subtle changes to the sulfur sites or the ligand backbone can significantly alter the electrochemical response of the metal center. acs.org This tunability is crucial for designing complexes with specific electronic properties for applications in catalysis and materials science.
Interactive Table: Redox Potentials of Selected Metal-Thiolate Complexes
| Complex/System | Redox Couple | Potential (V vs. reference) | Technique |
|---|---|---|---|
| FeCrFe Heterotrimetallic Complex | {Fe(NO)}⁷/{Fe(NO)}⁸ | -0.76 | Cyclic Voltammetry |
| CoCrCo Heterotrimetallic Complex | {Co(NO)}⁸/{Co(NO)}⁹ | -0.75 | Cyclic Voltammetry |
| FeCrFe Heterotrimetallic Complex | {Fe(NO)}⁷/{Fe(NO)}⁸ (second reduction) | -1.19 | Cyclic Voltammetry |
| CoCrCo Heterotrimetallic Complex | {Co(NO)}⁸/{Co(NO)}⁹ (second reduction) | -1.19 | Cyclic Voltammetry |
| FeCrFe & CoCrCo Complexes | {Cr(NO)}⁵ Reduction | ca. -1.7 | Cyclic Voltammetry |
| [Re(DPPBT)₃] | Re(III)/Re(II) | -1.620 (vs. Fc/Fc⁺) | Cyclic Voltammetry |
| [Re(DPPBT)₃] | Re(III)/Re(IV) | -0.340 (vs. Fc/Fc⁺) | Cyclic Voltammetry |
Data sourced from studies on related metal-thiolate systems. acs.orgnih.govlouisville.edu
Relevance to Metalloprotein Active Sites (e.g., [NiFe]-Hydrogenase Models)
The unique ability of this compound and analogous N₂S₂ ligands to form stable complexes with various transition metals makes them excellent candidates for modeling the active sites of metalloenzymes. nih.gov Many enzymes, including hydrogenases, rely on intricate metal-sulfur clusters to perform their catalytic functions. acs.org The sulfur-rich coordination environment provided by these ligands mimics the cysteine residues that typically bind metal ions in proteins.
A significant area of research is the development of synthetic models for the active site of [NiFe]-hydrogenases. These enzymes catalyze the reversible oxidation of molecular hydrogen and feature a bimetallic active site where a nickel and an iron atom are bridged by cysteine-derived thiolates. Complexes synthesized with this compound derivatives serve as structural and functional mimics of this active site. researchgate.net
These model complexes have been instrumental in understanding the electronic structure and reactivity of the native enzyme. For example, studies on sulfur-bridged Fe-Ni heterobimetallic complexes have provided insights into the intricate electronic and magnetic properties that arise from the interaction between the two metal centers and the redox-active ligands. pnas.org The electrochemical characterization of these models helps to elucidate the electron transfer pathways that are fundamental to the catalytic cycle of hydrogen production and oxidation. researchgate.net
Furthermore, the reactivity of these synthetic analogues can be explored in ways that are not possible with the actual enzyme. For instance, they serve as platforms to study the enzyme's sensitivity to oxygen and to investigate the mechanisms of catalysis. acs.org The control over aggregation at the sulfur atoms by these metallodithiolate ligands has established them as primary building blocks for synthesizing biomimetics of various bimetallic enzyme active sites, with reactivity consequences that involve redox control by both metal centers. researchgate.net
Interactive Table: Comparison of Structural Features in [NiFe]-Hydrogenase Models
| Feature | Native [NiFe]-Hydrogenase Active Site | Synthetic Model Complex (e.g., [Ni(N₂S₂)Fe]) |
|---|---|---|
| Metal Centers | Nickel, Iron | Nickel, Iron |
| Bridging Ligands | Cysteine Thiolates | Thiolates from this compound derivative |
| Coordination Sphere | Ni coordinated by 4 Cys; Fe coordinated by CN⁻, CO, and Cys | Ni in a square-planar N₂S₂ environment; Fe coordinated by other ligands (e.g., CO, Cp) |
| Function | H₂ oxidation/production | Electrocatalytic proton reduction |
Applications of Bis 2 Mercaptoethyl Sulfide in Advanced Materials and Catalysis
Polymer Science and Engineering Applications
The dithiol nature of bis(2-mercaptoethyl) sulfide (B99878) makes it a versatile monomer and building block in polymer chemistry. Its incorporation into polymer chains can significantly influence the material's optical, mechanical, and biomedical properties.
Design and Synthesis of High Refractive Index Polymers
Polymers with a high refractive index (HRI) are crucial components in advanced optical devices, including lenses, image sensors, and antireflective coatings. nih.gov The refractive index of a polymer is related to its molar refraction and molar volume; incorporating atoms or functional groups with high molar refraction, such as sulfur and aromatic rings, can effectively increase the refractive index of the resulting material. nih.gov
Bis(2-mercaptoethyl) sulfide is an attractive monomer for the synthesis of HRI polymers due to its high sulfur content. Sulfur atoms, having a high molar refraction, contribute significantly to increasing the refractive index of the polymer matrix. nih.gov One common approach to synthesizing these materials is through the reaction of dithiols with other monomers, such as diisocyanates to form polythiourethanes, or through thiol-ene click chemistry. nih.govnih.gov For instance, polythiourethane lenses can be manufactured by curing a mixture of a polythiol, like those derived from this compound, with an isocyanate and a catalyst. nih.gov
Research has demonstrated the synthesis of various sulfur-containing polymers with impressive optical properties. For example, poly(phenylene thioether)s have been prepared with refractive indices as high as 1.7720 at 633 nm and low birefringence. acs.org Another study reported the preparation of thermosets with a tunable refractive index in the range of 1.700–1.745 by reacting bis(2,3-epithiopropyl)sulfide with poly(alkyl polysulfide)s and elemental sulfur. rsc.org While not directly using this compound, these examples highlight the efficacy of incorporating sulfide and thiol functionalities to achieve high refractive indices.
A key advantage of using aliphatic dithiols like this compound is the potential for creating polymers with low birefringence, which is the difference in refractive index between different orientations of the material. rsc.org Low birefringence is critical for applications where image clarity and minimal distortion are paramount.
Table 1: Refractive Indices of Selected Sulfur-Containing Polymers
| Polymer Type | Monomers | Refractive Index (n) | Wavelength (nm) |
| Poly(phenylene thioether) | 2,4-dichloro-6-methylthio-1,3,5-triazine and thianthrene-2,7-dithiol | Up to 1.7720 | 633 |
| Aliphatic thermoset | bis(2,3-epithiopropyl)sulfide, poly(alkyl polysulfide)s, elemental sulfur | 1.700–1.745 | 589 |
| Poly(thioether) sulfone | Dithiol and divinyl sulfone containing monomers | 1.6052 - 1.6228 | 589 |
Development of Polyimidosulfides and Polythioethers
This compound serves as a valuable monomer in the synthesis of polythioethers. Polythioethers are polymers containing a sulfide linkage in their backbone and are known for their good thermal stability and chemical resistance. researchgate.net One of the primary methods for synthesizing polythioethers is the radical-catalyzed thiol-ene reaction, where a dithiol reacts with a diene. researchgate.net By utilizing this compound as the dithiol monomer, a linear polythioether can be formed. These polymers often exhibit low glass transition temperatures, making them suitable for applications requiring flexibility at low temperatures, such as in sealants. researchgate.net
The synthesis of polythioethers can also be achieved through a Michael polyaddition reaction between a dithiol and a monomer with a divinyl sulfone moiety. nih.gov This method has been used to produce poly(thioether) sulfones with high thermal stability and optical transparency. nih.gov
While specific research on the direct use of this compound in the synthesis of polyimidosulfides is not extensively detailed in the provided search results, the fundamental chemistry of polymer synthesis allows for its potential inclusion. Polyimidosulfides are a class of polymers that combine the thermal stability of polyimides with the flexibility and processability imparted by sulfide linkages. The synthesis of such polymers would likely involve the reaction of a diamine-containing sulfide monomer with a dianhydride, or a similar polycondensation reaction where a dithiol like this compound could be incorporated to introduce the sulfide linkages.
Antioxidant Polymeric Microgels for Biomedical Applications
The thiol groups (-SH) present in this compound are known to possess antioxidant properties. This has led to the exploration of thiol-containing polymers for biomedical applications where scavenging of reactive oxygen species (ROS) is beneficial. nih.gov While direct studies on microgels from this compound were not found, research on structurally related polymers provides strong evidence for their potential.
For example, poly(N-(2-mercaptoethyl) acrylamide) microgels have been synthesized and shown to possess significant antioxidant properties. sci-hub.se These microgels demonstrated the ability to scavenge radicals, indicating their potential for use in applications where protection against oxidative stress is required. sci-hub.se The antioxidant capacity of these sulfur-containing compounds is often much higher than that of well-known vitamins and some phenol (B47542) compounds. sci-hub.se
The concept involves creating a hydrogel network where the thiol groups are available to react with and neutralize harmful ROS. nih.gov Such antioxidant artificial cells, based on hydrogels equipped with catalysts, have been shown to preserve the viability of hepatic cells by removing peroxides from the extracellular environment. nih.gov Given that this compound contains two thiol groups, its incorporation into a polymer network could create microgels with enhanced antioxidant capabilities for various biomedical applications, including drug delivery and tissue engineering. juniperpublishers.commdpi.commdpi.comnih.gov
Use in Macromolecular and Monomer Synthesis
This compound is classified as a dithiol monomer, making it a fundamental building block for the synthesis of various macromolecules. tcichemicals.com Its two thiol functional groups can readily participate in a variety of polymerization reactions, leading to the formation of linear, branched, or cross-linked polymers.
One of the key applications of dithiols like this compound is in thiol-ene polymerization. This "click chemistry" reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups. conicet.gov.ar In this reaction, the thiol groups add across a carbon-carbon double bond (an ene), leading to the formation of a thioether linkage. By reacting a dithiol with a di- or multi-functional ene, a variety of polymer architectures can be achieved. conicet.gov.ar
Furthermore, this compound can be used in polycondensation reactions. For instance, it can react with dihalides or other electrophilic monomers to form polythioethers. researchgate.net A novel monomer, S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate, was synthesized via an esterification reaction between 2-(thiophen-3-yl)acetic acid and ethane-1,2-dithiol, a related dithiol. scienceopen.comresearchgate.netredalyc.org This monomer was then electrochemically polymerized to form a polythiophene derivative, demonstrating the utility of such thiol-containing monomers in creating electroactive polymers. scienceopen.comresearchgate.netredalyc.org
The versatility of this compound as a monomer allows for the synthesis of polymers with tailored properties for specific applications, ranging from specialty polymers to materials for biomedical use. elexbiotech.com
Environmental Remediation Technologies
The presence of heavy metal ions in water sources is a significant environmental concern. The thiol groups in this compound have a strong affinity for heavy metals, making materials derived from it promising candidates for environmental remediation.
Heavy Metal Ion Adsorption and Precipitation (e.g., Mercury, Copper, Lead, Zinc)
The principle behind the use of this compound in heavy metal remediation lies in the strong interaction between the soft Lewis acid (heavy metal ions) and the soft Lewis base (sulfur atoms of the thiol groups). This interaction leads to the formation of stable metal-sulfur bonds, effectively removing the metal ions from the solution through adsorption or precipitation. mdpi.com
Materials functionalized with thiol groups have shown high efficiency in removing various heavy metal ions from aqueous solutions. While direct studies on this compound as a standalone adsorbent are limited in the provided results, the effectiveness of thiol-functionalized materials is well-documented.
Mercury (Hg): Thiol-functionalized adsorbents exhibit a particularly high affinity for mercury. mdpi.comresearchgate.net For example, thiol-functionalized graphene oxide has been shown to remove over 98% of Hg(II) from aqueous solutions. mdpi.comresearchgate.net The mechanism involves the reaction of Hg(II) with the sulfhydryl groups on the surface of the material. mdpi.comresearchgate.net Similarly, sulfur-impregnated activated carbon has demonstrated high mercury adsorption capacities. osti.gov
Copper (Cu): The thiol groups can react with copper ions to form copper thiolates. researchgate.net These thiolates can then be removed from the solution. The adsorption of copper ions by materials containing thiol groups is an effective remediation strategy.
Lead (Pb): Thiol-functionalized reduced graphene oxides have demonstrated a remarkable adsorption capacity for Pb(II) ions, reaching approximately 858 mg/g. mdpi.com The strong binding energy between lead and sulfur (Pb-S) contributes to this high removal efficiency. mdpi.com
Zinc (Zn): Sulfur-containing compounds can also be used to remove zinc from aqueous solutions. nih.gov The mechanism involves the formation of zinc sulfide, which precipitates out of the solution. nih.gov
The effectiveness of heavy metal removal by thiol-containing materials can be influenced by factors such as pH, contact time, and the presence of other ions in the solution.
Table 2: Adsorption/Removal Efficiency of Thiol-Functionalized Materials for Various Heavy Metals
| Heavy Metal Ion | Adsorbent Material | Removal Efficiency (%) | Adsorption Capacity (mg/g) |
| Mercury (Hg²⁺) | Thiol-functionalized graphene oxide | >98 | - |
| Mercury (Hg²⁺) | Thiol-functionalized LUS-1 | 99 | 136.73 |
| Lead (Pb²⁺) | Thiol-functionalized reduced graphene oxides | - | ~858 |
| Cadmium (Cd²⁺) | Sulfhydryl modified nano titanium dioxide | 98.4 | - |
| Zinc (Zn²⁺) | Sulfur solution in sodium hydroxide | 95.7 | - |
Role in Thiol-Modified Covalent Organic Frameworks (COFs) for Pollutant Removal
This compound plays a crucial role in the post-synthetic modification of Covalent Organic Frameworks (COFs), enhancing their capability to remove heavy metal pollutants from water. COFs are a class of porous crystalline polymers with ordered structures, which can be tailored for specific applications like adsorption. By introducing functional groups, their selectivity and efficiency for capturing pollutants can be significantly improved. nih.gov
Thiol groups (-SH) are known for their strong affinity for heavy metal ions, particularly mercury (Hg(II)). nih.goviaea.org this compound serves as an effective agent to introduce these thiol groups onto a pre-existing COF structure. In one study, a vinyl-functionalized COF was modified using this compound through a thiol-ene reaction. nih.govresearchgate.net This process resulted in a thiol-modified COF, designated as COF-S-SH, which demonstrated exceptional performance in mercury removal. nih.govsciopen.comnih.gov
The resulting COF-S-SH exhibited a high adsorption capacity for Hg(II) ions, reaching a maximum of 586.3 mg g⁻¹. nih.govnih.gov The material showed rapid adsorption kinetics and remarkable selectivity for mercury even in the presence of ten other competing metal ions. nih.govnih.gov Furthermore, the modified COF demonstrated stability and reusability, retaining 83.8% of its Hg(II) removal efficiency after eight cycles. nih.gov This highlights the effectiveness of using this compound to create robust and efficient adsorbents for environmental remediation.
Table 1: Performance of COF-S-SH in Mercury Removal
| Parameter | Value | Reference |
|---|---|---|
| Maximum Adsorption Capacity (Hg(II)) | 586.3 mg g⁻¹ | nih.govnih.gov |
| Removal Efficiency (after 8 cycles) | 83.8% | nih.gov |
| Key Feature | Excellent selectivity for Hg(II) | nih.govnih.gov |
Synergistic Adsorption Mechanisms in Complex Environmental Matrices
An interesting and significant finding in the study of thiol-modified COFs, such as those functionalized with this compound, is the occurrence of synergistic adsorption in complex environmental matrices. This phenomenon was observed when the COF-S-SH adsorbent was exposed to water containing both heavy metal ions (Hg(II)) and organic pollutants. nih.govsciopen.comnih.gov
Specifically, researchers noted a positive interplay between the adsorption of Hg(II) and the anionic organic pollutant, diclofenac (B195802) sodium (DCF). nih.govnih.gov The presence of DCF enhanced the uptake of Hg(II) by the COF-S-SH, and conversely, the presence of Hg(II) improved the removal of DCF. nih.govsciopen.com This synergistic effect suggests a cooperative mechanism where the capture of one type of pollutant facilitates the adsorption of the other.
Catalytic Roles and Catalyst Removal Methodologies
Application as a Catalyst in Polymerization Processes
While this compound is extensively used in the synthesis of polymers, its primary role is typically that of a monomer or a chain-transfer agent rather than a direct catalyst. sinocurechem.comgoogle.com Its structure, containing two thiol (-SH) groups and a sulfide bridge, makes it a valuable building block for creating high-performance polymers. For example, it is a key raw material for producing polythiols and polysulfides, which are used in applications such as special anti-corrosion coatings and the manufacturing of high refractive index optical lenses. sinocurechem.com
In these polymerization reactions, the thiol groups of this compound can react with other monomers, contributing to the formation of the polymer backbone. Although it facilitates the polymerization process, it becomes incorporated into the final polymer structure and does not fit the classical definition of a catalyst, which remains unchanged after the reaction.
Development of Scavengers for Homogeneous Catalysts (e.g., SABRE Catalysts)
This compound and structurally similar compounds are pivotal in developing methods for removing homogeneous catalysts from reaction mixtures, a critical step for purification in pharmaceutical and imaging applications. A notable example is the removal of iridium-based Signal Amplification By Reversible Exchange (SABRE) catalysts. nih.gov SABRE is a hyperpolarization technique that dramatically enhances NMR signals, but the metallic catalyst must be removed before in vivo applications. nih.govnih.gov
Researchers have developed scavengers using silica (B1680970) microparticles functionalized with thiol-containing groups. nih.gov In one study, microparticles functionalized with 2-mercaptoethyl ethyl sulfide—a compound closely related to this compound—were shown to be highly effective at rapidly removing the iridium SABRE catalyst from a solution of hyperpolarized metronidazole, a potential hypoxia sensor. nih.gov
The sulfur atoms in the functional groups act as strong binding sites for the iridium metal center, effectively sequestering the catalyst from the solution. nih.gov The process is rapid enough to be completed well within the decay time of the hyperpolarized state, preserving the enhanced NMR signal. nih.gov This method allows for the detection of the hyperpolarized molecule in the absence of the catalyst, which is a crucial step toward the biomedical application of agents hyperpolarized via SABRE. nih.gov
Table 2: Catalyst Scavenging Performance
| Scavenger Functional Group | Catalyst Type | Application | Outcome | Reference |
|---|---|---|---|---|
| 2-mercaptoethyl ethyl sulfide | Homogeneous Iridium SABRE Catalyst | Purification of hyperpolarized metronidazole | Successful and rapid catalyst removal while retaining >80% of hyperpolarization | nih.gov |
Theoretical and Computational Investigations of Bis 2 Mercaptoethyl Sulfide and Its Complexes
Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) Studies of Molecular Interactions
Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the intricate molecular interactions of bis(2-mercaptoethyl) sulfide (B99878) and its derivatives. DFT calculations are instrumental in understanding the electronic structure, bonding, and reactivity of these sulfur-containing compounds.
Studies have employed DFT to investigate the adsorption mechanisms of molecules on surfaces modified with bis(2-mercaptoethyl) sulfide. For instance, in the context of removing pollutants from water, DFT calculations have revealed that synergistic adsorption can occur between mercury (II) ions and other organic pollutants on covalent organic frameworks (COFs) modified with this compound. researchgate.netsciopen.com These calculations demonstrated a significant reduction in the adsorption system's energy, indicating a thermodynamically favorable process. researchgate.netsciopen.com
DFT is also utilized to analyze the electronic properties of coordination complexes involving this compound-type ligands. For example, in heterotrimetallic complexes, DFT computations help to understand the electronic complexities arising from the interactions between transition metal centers, the orientation of sulfur donors, and redox-active ligands like nitric oxide (NO). acs.org Furthermore, DFT calculations have been used to reproduce trends in exchange coupling constants in diradical trimetallic complexes, providing insights into the enhancement of exchange interactions. acs.org The method has also been foundational in discussing electronic features and assigning oxidation states in redox congeners of iron-nickel complexes. pnas.org
In the realm of polymer science, DFT is a key component of automated workflows for predicting polymer properties. arxiv.orgarxiv.org Atomic charge calculations using DFT are a crucial step in preparing polymer systems for molecular dynamics simulations. arxiv.orgarxiv.org
Analysis of Sulfur Lone Pair Orientational Effects in Coordination Complexes
In heterotrimetallic complexes, the orientation of these lone pairs is credited with enforcing a cisoid structural topology. acs.orgnih.gov This arrangement leads to the formation of a dispersed, electropositive pocket. acs.orgnih.gov Computational studies, including DFT, have explored alternative transoid and inverted cisoid isomers, suggesting that a combination of electronic and steric effects governs the observed geometrical selectivity. researchgate.net The superexchange interaction through the thiolate sulfur atoms is a key factor in the magnetic properties of these complexes, with the strength of this interaction being influenced by the nature of the bridging metal. acs.org
Electrostatic Potential Mapping for Reactivity Prediction
Electrostatic potential (ESP) maps are a valuable computational tool for predicting the reactive sites of molecules. These maps illustrate the charge distribution and can identify regions that are susceptible to electrophilic or nucleophilic attack. researchgate.net
For coordination complexes involving this compound-type ligands, ESP maps can readily display the dominant electronegative potential arising from the sulfur atoms. acs.orgresearchgate.net This information is critical for understanding how these complexes will interact with other species. For example, in certain chromium nitrosyl complexes, the electronegative potential of the sulfurs forces the nitric oxide (NO) ligand into an electropositive pocket. acs.org The sulfur lone pairs work in synergy with the π-withdrawing ability of the NO to stabilize the geometry. acs.org
The generation of ESP maps helps in rationalizing the structural topology of these complexes. nih.gov The principles derived from these studies are expected to be valuable for designing topological structures with potentially useful dispersed electropositive pockets in polymetallic complexes. acs.orgnih.gov
Molecular Dynamics (MD) Simulations for Polymer Property Prediction
Molecular dynamics (MD) simulations are a computational technique used to predict the time evolution of a molecular system, providing insights into both equilibrium and dynamical properties. mdpi.comresearchgate.net This method has become a powerful tool for studying polymeric materials, including those derived from this compound. arxiv.orgarxiv.orgnih.gov
An integrated approach combining MD simulations with machine learning has been developed for on-demand polymer design. arxiv.orgarxiv.org In this workflow, all-atom classical MD simulations are fully automated to calculate various physical properties of polymers. arxiv.orgarxiv.org The process typically involves:
A conformational search for the monomer unit.
Calculation of atomic charges using Density Functional Theory (DFT).
Assignment of force field parameters.
Generation of amorphous polymer cells.
Equilibrium and non-equilibrium MD simulations.
Post-processing to calculate properties like refractive index and Abbe number. arxiv.orgarxiv.org
For polymers synthesized using this compound, MD simulations have been used to calculate properties that are then compared with experimental values. While there can be systematic underestimations, for example in the calculated refractive index, linear models can be used to calibrate the MD-calculated properties to align with experimental data. arxiv.orgarxiv.org This synergy between simulation and experiment accelerates the design and discovery of new polymeric materials with desired characteristics. arxiv.orgarxiv.orgmdpi.com
Below is a table comparing experimental and MD-calculated properties for a polymer (P1) and a related compound (mpPh-PTU), demonstrating the predictive power of this approach. arxiv.org
| Property | Polymer | Experimental Value | MD-Calculated Value |
| Refractive Index | P1 | 1.64 | 1.63 |
| Refractive Index | mpPh-PTU | 1.81 | 1.84 |
| Abbe Number | P1 | 32.0 | 32.0 |
| Abbe Number | mpPh-PTU | 11.0 | 14.1 |
Table showing a comparison of experimental and MD-calculated optical properties. arxiv.org
Computational Approaches to Redox Potential Modulation in Metallodithiolates
Computational methods are essential for understanding and predicting the redox behavior of metallodithiolate complexes, including those derived from this compound. These complexes often exhibit rich electrochemistry, with redox events that can be localized on the metal centers or the dithiolate ligand itself.
DFT calculations are frequently employed to probe the electronic structure of these complexes in different redox states. acs.org For instance, in sulfur-bridged iron-nickel heterobimetallics, DFT has been used to analyze the spin density distribution in neutral, reduced, and oxidized forms, helping to assign formal oxidation states and understand the nature of the redox-active orbitals. pnas.org The calculations can reproduce experimental observations, such as the linearization of the Fe-N-O bond upon reduction in certain nitrosyl complexes. acs.org
The redox potential of these complexes can be tuned by modifying the ligand structure or the metal centers. researchgate.net For example, replacing hydrogen with methyl groups on a cyclopentadienyl (B1206354) ligand in an iron-containing complex increases the electron density at the iron center, which in turn can influence the reductive cleavage of iron-sulfur bonds. researchgate.net Computational studies help to rationalize how these modifications alter the electronic character of the bimetallic core and affect the overpotential required for catalytic processes like proton reduction. researchgate.net
Modeling of Synergistic Adsorption Mechanisms
Computational modeling, particularly using DFT, has been instrumental in understanding the synergistic adsorption of multiple pollutants onto materials functionalized with this compound. researchgate.netsciopen.com This phenomenon is particularly relevant in the field of environmental remediation.
A notable example is the simultaneous removal of mercury(II) (Hg(II)) and the anionic organic pollutant diclofenac (B195802) sodium (DCF) from water using covalent organic frameworks (COFs) modified with this compound. researchgate.netsciopen.comresearchgate.net Experimental data showed that the presence of one pollutant enhanced the uptake of the other. researchgate.netsciopen.com
DFT calculations were performed to model this synergistic effect. The results revealed that the co-adsorption of Hg(II) and DCF on the modified COF leads to a significant decrease in the total energy of the system. researchgate.netsciopen.com This indicates that the simultaneous adsorption is a more stable and energetically favorable process than the adsorption of either species alone. This theoretical insight provides a strong basis for the proposed synergistic adsorption mechanism, highlighting a new avenue for the application of these materials in the removal of co-existing heavy metals and organic pollutants. researchgate.netsciopen.com
Analytical and Spectroscopic Characterization Techniques for Bis 2 Mercaptoethyl Sulfide Systems
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure and bonding characteristics of bis(2-mercaptoethyl) sulfide (B99878).
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in bis(2-mercaptoethyl) sulfide. The key vibrational modes are associated with the thiol (S-H) and carbon-sulfur (C-S) bonds. The S-H stretching vibration typically appears in the IR spectrum as a weak band in the region of 2550-2600 cm⁻¹. The C-S stretching vibrations are generally found in the fingerprint region of the spectrum, between 600 and 800 cm⁻¹. These techniques are also invaluable for studying the coordination of this compound to metal centers, as shifts in the vibrational frequencies of the S-H and C-S bonds can indicate the formation of metal-sulfur bonds. In coordination complexes, the disappearance or significant shift of the S-H stretching band is a clear indicator of deprotonation and coordination of the thiolate sulfur to a metal ion. nlc-bnc.ca
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |
| S-H Stretch | 2550-2600 | Weak |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium to Strong |
| C-S Stretch | 600-800 | Weak to Medium |
Note: The exact positions of the peaks can be influenced by the physical state of the sample and the presence of intermolecular interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. For this compound, both ¹H NMR and ¹³C NMR provide detailed information about its molecular structure. nih.govresearchgate.net
In the ¹H NMR spectrum, the protons of the two equivalent mercaptoethyl groups give rise to distinct signals. The protons of the methylene (B1212753) groups adjacent to the sulfur atoms (thioether and thiol) typically appear as complex multiplets due to spin-spin coupling. The thiol proton (S-H) usually appears as a triplet, although its chemical shift and multiplicity can be affected by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. chemicalbook.com this compound will show two distinct signals for the two types of methylene carbons: those adjacent to the central thioether sulfur and those adjacent to the terminal thiol groups. chemicalbook.com
| Nucleus | Typical Chemical Shift Range (ppm) | Multiplicity | Assignment |
| ¹H | ~1.5 | Triplet | -SH |
| ¹H | ~2.7 | Multiplet | -S-CH₂-CH₂-SH |
| ¹H | ~2.8 | Multiplet | -S-CH₂-CH₂-SH |
| ¹³C | ~25 | Singlet | -CH₂-SH |
| ¹³C | ~35 | Singlet | -S-CH₂- |
Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) and can vary slightly depending on the solvent and experimental conditions.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While this compound itself is EPR-silent, the technique is crucial for studying its coordination complexes with paramagnetic metal ions or when the ligand is involved in redox processes that generate radical species. pnas.orgresearchgate.net
For instance, in coordination complexes with transition metals like copper(II) or iron(III), the EPR spectrum provides information about the electronic structure and coordination environment of the metal center. pnas.orgrsc.org The g-values and hyperfine coupling constants obtained from the EPR spectrum can reveal the geometry of the complex and the nature of the metal-ligand bonding. rsc.orgacs.org The technique is particularly useful in bioinorganic chemistry for studying models of metalloenzyme active sites containing sulfur-rich coordination environments. acs.orgacs.org
Crystallographic Analysis of Coordination Compounds
Crystallographic analyses have shown that this compound can act as a versatile ligand. Upon deprotonation of the thiol groups, it typically coordinates to metal ions through its two thiolate sulfur atoms, forming stable chelate rings. In some cases, the central thioether sulfur can also participate in coordination, leading to a tridentate binding mode. The flexibility of the ethyl chains allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. This has led to the formation of a wide range of coordination complexes, including mononuclear, binuclear, and polynuclear structures. acs.orgrsc.org For example, in some complexes, this compound acts as a bridging ligand, connecting two or more metal centers. pnas.org
Elemental and Compositional Analysis
Elemental analysis is a fundamental technique used to determine the mass fractions of elements (primarily carbon, hydrogen, and sulfur) in a sample of this compound. This is essential for verifying the empirical formula of the compound and assessing its purity. The experimentally determined percentages of C, H, and S are compared with the calculated values based on the molecular formula C₄H₁₀S₃. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. This technique is also applied to coordination complexes and polymers derived from this compound to confirm their elemental composition.
Techniques for Polymer and Material Characterization (e.g., DLS, SEM, TGA, DSC)
When this compound is used as a monomer or cross-linking agent in the synthesis of polymers and other materials, a variety of characterization techniques are employed to investigate the properties of the resulting materials. arxiv.org
Dynamic Light Scattering (DLS) is used to determine the size distribution of particles or polymers in a solution. This is particularly relevant when this compound is used to create nanoparticles or polymeric micelles.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology and topography of materials. researchgate.net It can be used to study the structure of polymers, composites, or films containing this compound units.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to evaluate the thermal stability of polymers derived from this compound, providing information about decomposition temperatures and the amount of residual material.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine thermal transitions such as the glass transition temperature (Tg) and melting point (Tm) of polymers, which are crucial for understanding their physical properties and processing characteristics.
Toxicological Considerations and Environmental Impact Research Pertaining to Bis 2 Mercaptoethyl Sulfide
Mechanisms of Biological Interaction
Covalent Protein Binding via Disulfide Bond Formation
Bis(2-mercaptoethyl) sulfide (B99878), a dithiol compound, can interact with proteins through the formation of disulfide bonds. This interaction is a key aspect of its biochemical activity. The thiol groups (-SH) on bis(2-mercaptoethyl) sulfide can undergo oxidation to form a disulfide bridge with cysteine residues within a protein. wikipedia.org This process, known as thiol-disulfide exchange, is a fundamental reaction in protein chemistry. nih.gov
The formation of these disulfide bonds can alter the tertiary and quaternary structure of proteins, which in turn can impact their function. wikipedia.org Disulfide bonds are crucial for stabilizing the folded structure of many proteins. wikipedia.orgrice.edu By introducing new, and potentially non-native, disulfide linkages, this compound can disrupt the normal conformation and activity of proteins. nih.gov The reaction is reversible and is influenced by the local redox environment. nih.gov
Research on related compounds like bis(2-mercaptoethyl) sulfone (BMS) highlights the ability of such molecules to act as reducing agents for native disulfide bonds in proteins. acs.org This suggests that the thiol groups of this compound can also participate in the cleavage of existing disulfide bonds within proteins, further modulating their structure and function. acs.org The process of disulfide bond formation is critical for the proper folding of many proteins that are destined for secretion from the cell. nih.gov
Chelation of Divalent Cations
The sulfur atoms in the thiol groups of this compound can act as soft donor atoms, enabling the compound to chelate with soft metal cations. This property is significant in the context of its interaction with biological systems, as it can bind to essential divalent metal ions. The chelation process involves the formation of coordinate bonds between the sulfur atoms and the metal ion, effectively sequestering the metal.
This chelating ability has been explored for various applications, including the removal of heavy metal cations from water. iwaponline.com For instance, this compound is utilized in the extraction and photometric determination of nickel (Ni). lookchem.com Its interaction with metal ions allows for their selective extraction and quantification. lookchem.com The formation of stable, insoluble complexes with heavy metals is a characteristic feature of thiol-containing chelating agents. iwaponline.com
The chelation of divalent cations can have profound biological consequences. By binding to metal ions that are essential cofactors for enzymes, this compound can inhibit their catalytic activity. Mercury compounds, for example, are known to interact with sulfhydryl groups in proteins, disrupting redox homeostasis. jelsciences.com The effectiveness of chelation depends on factors such as the nature of the metal ion and the chelating agent. researchgate.net
Impact on Cellular Processes (e.g., β-oxidation of fatty acids for related compounds)
The interaction of this compound and related compounds with cellular components can impact various metabolic pathways. A notable example is the inhibition of fatty acid β-oxidation. aopwiki.orgaocs.org This metabolic process is crucial for energy production from fatty acids. Inhibition of β-oxidation leads to an accumulation of fatty acids within cells, a condition known as steatosis. aopwiki.org
While direct studies on this compound's effect on β-oxidation are limited, research on related metabolic inhibitors provides insight into the potential mechanism. The inhibition of key enzymes in the β-oxidation pathway, such as carnitine palmitoyltransferase 1 (CPT1), can disrupt this process. e-enm.orgimrpress.com Such inhibition can lead to an increase in cytosolic fatty acids, which can then undergo lipid peroxidation, generating reactive oxygen species and inducing cellular stress. aopwiki.org This cascade of events can ultimately lead to cell damage and has been implicated in conditions like nonalcoholic steatohepatitis (NASH). aopwiki.org
The regulation of fatty acid β-oxidation is complex, involving transcriptional and allosteric control mechanisms. aocs.org Compounds that interfere with this pathway can have significant effects on cellular energy homeostasis and redox balance. aocs.orgimrpress.com
Environmental Fate and Transport Studies
Hydrolysis and Photolysis Pathways
The environmental persistence of this compound is influenced by abiotic degradation processes such as hydrolysis and photolysis. While specific data for this compound is not extensively available, information on related compounds like 2-mercaptoethanol (B42355) provides some indication of its likely behavior. 2-Mercaptoethanol is not expected to undergo significant hydrolysis under typical environmental conditions as it lacks functional groups that are susceptible to this process. atamanchemicals.com
Regarding photolysis, the degradation of a chemical by light, it is estimated that vapor-phase 2-mercaptoethanol is degraded in the atmosphere by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of 8.5 hours. atamanchemicals.comoecd.org However, 2-mercaptoethanol does not absorb light at wavelengths greater than 290 nm, meaning it is not expected to be susceptible to direct photolysis by sunlight. atamanchemicals.com this compound is a hydrolysis product of the chemical warfare agent mustard gas. atamanchemicals.com The degradation of sulfur mustards, including O-Mustard, can occur through hydrolysis and photolysis. nih.gov
Bioaccumulation Potential
Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. For this compound, a low potential for bioaccumulation is indicated by its physicochemical properties. industrialchemicals.gov.au While no direct bioaccumulation data for this specific compound were found, its moderate water solubility and low octanol-water partition coefficient (log Kow) of 1.47 suggest a low tendency to accumulate in fatty tissues of organisms. industrialchemicals.gov.au
Furthermore, if the compound is readily biodegradable, it would not persist in the environment long enough for significant bioaccumulation to occur. industrialchemicals.gov.au For comparison, the related compound 2-mercaptoethanol has an estimated bioconcentration factor (BCF) of 3.0, which also suggests a low potential for bioconcentration in aquatic organisms. atamanchemicals.com
Interactive Data Table: Properties Related to Bioaccumulation
| Property | This compound | 2-Mercaptoethanol | Interpretation |
| Log K_ow | 1.47 industrialchemicals.gov.au | - | Low lipophilicity, low bioaccumulation potential |
| Water Solubility | 32.6 mg/L industrialchemicals.gov.au | Miscible atamanchemicals.com | Moderate to high water solubility, low bioaccumulation potential |
| Bioconcentration Factor (BCF) | Not Available | 3.0 (estimated) atamanchemicals.com | Low potential for accumulation in aquatic organisms |
Adsorption and Desorption Processes in Environmental Media
The environmental mobility and fate of this compound are significantly influenced by its adsorption and desorption characteristics in various environmental compartments, such as soil, sediment, and sludge. These processes dictate the compound's partitioning between solid and aqueous phases, thereby affecting its bioavailability, transport, and potential for degradation. However, a notable scarcity of direct experimental research on the adsorption and desorption of this compound in these media exists. Safety Data Sheets (SDS) for the compound consistently report that key parameters like the soil organic carbon-water (B12546825) partitioning coefficient (Koc) are not available. tcichemicals.comspectrumchemical.comtcichemicals.com
In the absence of experimental data, predictive models, such as the US Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™, are utilized to estimate the environmental fate properties of chemicals based on their structural properties. These estimations provide valuable insights into the likely behavior of this compound in the environment.
Based on Quantitative Structure-Activity Relationship (QSAR) models, the estimated values for key environmental fate parameters of this compound are presented in the table below.
Estimated Environmental Fate Properties of this compound
| Property | Estimated Value | Implication for Adsorption/Desorption |
|---|---|---|
| Log Koc (Soil Adsorption Coefficient) | 2.43 (KOWWIN™) | Indicates moderate adsorption to soil and sediment. |
| Koc (Soil Adsorption Coefficient) | 269.2 L/kg | Suggests that the compound will have low to moderate mobility in soil. |
| Log Kow (Octanol-Water Partition Coeff.) | 1.77 (KOWWIN™) | Suggests a moderate tendency to partition from water into organic matter. |
The estimated Log Koc value of 2.43, corresponding to a Koc of approximately 269.2 L/kg, suggests that this compound is expected to exhibit moderate adsorption to soil and sediment. Chemicals with Koc values in this range are generally considered to have low to moderate mobility in soil. This implies that while the compound will not be immobile, its movement through the soil column via leaching will be somewhat restricted. The primary mechanism of adsorption is likely the partitioning of the molecule into the organic carbon fraction of soil and sediment, a tendency supported by its estimated octanol-water partition coefficient (Log Kow) of 1.77. This Log Kow value indicates a moderate preference for partitioning into organic phases over aqueous phases.
Desorption processes would be the reverse of adsorption, with the compound being released from soil or sediment particles back into the pore water. The moderate adsorption suggests that desorption can occur, potentially leading to a slow and sustained release of the compound into groundwater or surface water over time. The rate and extent of desorption would be influenced by various factors, including soil type, organic matter content, pH, and the presence of other substances. While specific studies on the desorption of this compound are lacking, the principle of equilibrium partitioning suggests that changes in environmental conditions could shift the balance between the adsorbed and dissolved states.
It is crucial to emphasize that these values are estimations and that actual environmental behavior can be influenced by a complex interplay of factors not fully captured by predictive models. For instance, the presence of two thiol functional groups could lead to more specific interactions, such as covalent bonding with certain mineral surfaces or metal oxides in the soil, which might not be fully accounted for in standard Koc models. Nevertheless, in the absence of direct experimental data, these estimations provide the most scientifically grounded assessment of the adsorption and desorption behavior of this compound in environmental media.
Future Research Directions and Translational Perspectives for Bis 2 Mercaptoethyl Sulfide Chemistry
Novel Synthetic Routes and Sustainable Methodologies
The development of novel and sustainable synthetic methodologies for bis(2-mercaptoethyl) sulfide (B99878) is a pivotal area for future research. Current methods, while effective, often present challenges related to product purity, yield, and waste management. google.com A promising approach involves the use of thiodiglycol (B106055) and thiourea (B124793) as raw materials, which can achieve high purity (>99%) and a total yield of over 98% through a two-step process of substitute salifying and alkaline hydrolysis. google.com This method is advantageous due to its mild reaction conditions, operational safety, and reduced waste production, making it suitable for industrial-scale applications. google.com
Future research should focus on optimizing this process further. The use of catalysts such as zinc chloride and phase-transfer catalysts like tetrabutylammonium (B224687) bromide has been shown to be effective. google.com Additionally, the implementation of inhibitors like BHT can improve the quality of the final product. google.com Exploring alternative, greener solvents and catalyst systems, as well as continuous flow reaction setups, could further enhance the sustainability and efficiency of the synthesis.
Another avenue of research is the development of one-pot synthesis methods that minimize intermediate isolation steps, thereby reducing solvent usage and waste generation. Investigating enzymatic or biocatalytic routes could also offer a more environmentally benign approach to the synthesis of bis(2-mercaptoethyl) sulfide and its derivatives.
Expansion of Coordination Chemistry to New Metal Centers and Ligand Architectures
The coordination chemistry of this compound and its derivatives presents a rich field for exploration. The thiol groups of this compound readily form stable complexes with a variety of metal ions, a property that has been exploited in analytical chemistry for the determination of nickel and in the synthesis of polynuclear gold(I) complexes. lookchem.com
Future research should aim to expand the coordination chemistry of this compound to a wider range of metal centers, including transition metals, lanthanides, and actinides. This could lead to the discovery of novel complexes with unique electronic, magnetic, and catalytic properties. For instance, the reaction of this compound with p-chloranil has been shown to produce novel thioquinone dyes. researchgate.net
Furthermore, the design and synthesis of new ligand architectures based on the this compound scaffold is a promising direction. By modifying the backbone of the ligand, it is possible to tune the steric and electronic properties of the resulting metal complexes. This can lead to the development of highly selective catalysts, sensors, and advanced materials. The use of N,N-bis(2-mercaptoethyl)benzylamine, a derivative of this compound, in the synthesis of oxo-rhenium '3+1' complexes demonstrates the potential of this approach. nih.gov The study of heterotrimetallic complexes with (N2S2)M metallodithiolates, where N2S2 is a derivative of this compound, has revealed new structural topologies with potential applications in substrate binding. acs.org
Advanced Materials Development with Tailored Functionality
This compound is a versatile building block for the development of advanced materials with tailored functionalities. Its ability to participate in various chemical reactions, particularly those involving its thiol groups, makes it an ideal candidate for creating polymers, frameworks, and nanoparticles with specific properties.
One area of active research is the use of this compound in the synthesis of polythiourethanes with high refractive indices. researchgate.net These materials have potential applications in optical lenses and other optical components. The incorporation of sulfur atoms from this compound contributes to the high polarizability of the polymer, leading to a high refractive index. researchgate.net
Another promising application is in the development of covalent organic frameworks (COFs) for environmental remediation. Thiol-functionalized COFs, prepared through post-synthetic modification with this compound, have shown excellent adsorption capacities for heavy metal ions such as mercury(II). sciopen.comresearchgate.netfrontiersin.org The thiol groups act as soft Lewis bases, binding strongly to soft Lewis acids like Hg(II). sciopen.comresearchgate.net
Future research in this area should focus on the design and synthesis of new materials with enhanced properties. This could involve the development of novel polymerization methods, the exploration of new framework topologies, and the incorporation of other functional groups to create multifunctional materials. For example, the creation of hybrid materials combining the properties of this compound-based polymers with those of other materials, such as graphene oxide, could lead to new applications in areas like catalysis and sensing.
Enhanced Environmental Remediation Strategies
The presence of thiol groups in this compound makes it a promising candidate for environmental remediation applications, particularly for the removal of heavy metal ions from contaminated water. As mentioned previously, COFs functionalized with this compound have demonstrated high efficiency in adsorbing mercury(II). sciopen.comresearchgate.netfrontiersin.org
Future research should focus on enhancing these remediation strategies. This could involve optimizing the design of the adsorbent materials to improve their selectivity and capacity for specific pollutants. For instance, creating hierarchical pore structures in COFs could improve the accessibility of the thiol groups to the metal ions, leading to faster and more efficient removal.
Furthermore, the exploration of this compound-based materials for the removal of other pollutants, such as organic contaminants and radionuclides, could open up new avenues for environmental remediation. The synergistic adsorption of both heavy metals and organic pollutants by these materials has been observed and warrants further investigation. sciopen.comresearchgate.net
Exploration of Biological and Biomedical Applications
The unique chemical properties of this compound and its derivatives suggest potential applications in the biological and biomedical fields. The thiol groups can interact with biological molecules and participate in redox processes, making them interesting candidates for drug delivery, bioimaging, and therapeutic applications. nih.gov
One potential application is in the development of drug delivery systems. For example, polymeric micelles containing this compound have been investigated for the controlled release of anticancer drugs. mdpi.com The responsiveness of the thioether and disulfide bonds to the tumor microenvironment (e.g., reactive oxygen species and pH) can be exploited to trigger the release of the drug at the target site. mdpi.com
Another area of interest is the use of this compound derivatives as chelating agents for the treatment of heavy metal poisoning. nih.gov The thiol groups can bind to toxic metal ions, facilitating their excretion from the body. nih.gov
Future research should focus on the design and synthesis of biocompatible and biodegradable materials based on this compound. This would involve a thorough investigation of their interactions with biological systems, including their cytotoxicity, immunogenicity, and in vivo fate. The development of targeted delivery systems that can specifically deliver the therapeutic agent to the desired cells or tissues would also be a key area of research.
Integration of Machine Learning and AI in Compound Design and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) offers a powerful approach to accelerate the design and discovery of new compounds and materials based on this compound. By leveraging large datasets of chemical structures and properties, ML models can be trained to predict the performance of new materials, thereby reducing the need for time-consuming and expensive experimental synthesis and characterization.
One application of ML is in the prediction of material properties, such as the refractive index of polymers. researchgate.netarxiv.org By training a model on a dataset of known polymers and their refractive indices, it is possible to predict the refractive index of new polymer candidates with high accuracy. researchgate.netarxiv.org This can guide the design of new high-refractive-index materials for optical applications.
Another area where ML can be impactful is in the design of materials for specific applications, such as environmental remediation. ML models can be used to screen large virtual libraries of COFs and identify the most promising candidates for the removal of specific pollutants. frontiersin.org This can significantly accelerate the discovery of new and more efficient adsorbent materials.
Future research in this area should focus on the development of more sophisticated ML models that can capture the complex structure-property relationships in this compound-based materials. This will require the generation of large and high-quality datasets, as well as the development of new algorithms and computational tools. The integration of ML with automated synthesis and characterization platforms could further accelerate the discovery and optimization of new materials. arxiv.orgarxiv.org
Q & A
Q. What are the recommended methods for synthesizing Bis(2-mercaptoethyl) sulfide with high purity?
this compound is typically synthesized via nucleophilic substitution reactions between thiols and halogenated precursors. For example, reacting 2-mercaptoethanol derivatives with sulfur-containing electrophiles under controlled conditions (e.g., inert atmosphere, low moisture) can yield the compound. Purification via column chromatography or recrystallization is critical to remove byproducts like unreacted thiols or disulfides. Safety protocols, such as working in a fume hood and using flame-resistant equipment, are essential due to its flammability (GHS Category 4) .
Q. How can spectroscopic techniques be employed to characterize this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the molecular structure by identifying proton environments (e.g., –SH and –CH2– groups). Infrared (IR) spectroscopy detects S–H stretching vibrations (~2500 cm⁻¹) and C–S bonds (~700 cm⁻¹). Mass spectrometry (MS) provides molecular weight verification. For advanced characterization, X-ray crystallography can resolve the 3D structure, as demonstrated in studies of analogous sulfur-containing ligands in metal complexes .
Q. What are the key physicochemical properties of this compound, and how should it be stored?
The compound is a flammable liquid (GHS Category 4) with a density >1.0 g/cm³. It should be stored in airtight containers under nitrogen or argon to prevent oxidation of thiol groups. Storage temperatures should remain below 25°C, away from ignition sources and oxidizing agents. Compatibility testing with container materials (e.g., glass or fluoropolymer-lined caps) is recommended to avoid degradation .
Advanced Research Questions
Q. How can experimental design be optimized to study this compound’s coordination behavior in metal complexes?
A factorial design approach (e.g., varying metal ions, solvent polarity, and ligand-to-metal ratios) can systematically explore coordination modes. Spectroscopic methods like UV-Vis, electron paramagnetic resonance (EPR), and X-ray absorption spectroscopy (XAS) elucidate electronic and geometric structures. For example, copper(II) complexes with similar N2S2 ligands exhibit trigonal bipyramidal or square pyramidal geometries, determined via X-ray crystallography and τ parameter analysis (a measure of trigonality) .
Q. What strategies resolve contradictions in solubility data for this compound across different solvents?
Contradictions may arise from solvent polarity, temperature, or impurity effects. Hansen solubility parameters (HSPs) can predict solubility trends by correlating dispersion, polar, and hydrogen-bonding interactions. Experimental validation via cloud-point titration or dynamic light scattering (DLS) under controlled conditions (e.g., anhydrous solvents, standardized purity) minimizes variability. Cross-referencing with thermogravimetric analysis (TGA) data ensures thermal stability during measurements .
Q. How can reaction conditions be tailored to enhance the efficiency of this compound in high-refractive-index polymer synthesis?
Radical-mediated thiol-ene reactions are commonly used to incorporate sulfur-rich monomers into polymers. Variables such as initiator concentration (e.g., AIBN), UV irradiation time, and monomer stoichiometry can be optimized via response surface methodology (RSM). Refractive index measurements (e.g., ellipsometry) and mechanical testing (e.g., dynamic mechanical analysis) validate performance. Studies on polythiourethanes demonstrate that increasing sulfur content correlates with higher refractive indices (>1.65), making the compound suitable for optical lenses .
Q. What methodologies address autoreduction challenges in metal complexes containing this compound derivatives?
Autoreduction in copper(II) complexes can be mitigated by stabilizing the metal center with bulky substituents or using non-aqueous solvents. Spectroscopic monitoring (e.g., cyclic voltammetry) tracks redox stability. Comparative studies with methylated ligands (e.g., 1,7-bis(N-methylbenzimidazol-2′-yl)-2,6-dithiaheptane) show enhanced stability due to steric hindrance and reduced electron donation, as evidenced by prolonged e.s.r. signal retention .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
